molecular formula C11H10N2S B1586264 4-(4-Methylphenyl)-2-pyrimidinethiol CAS No. 477859-71-5

4-(4-Methylphenyl)-2-pyrimidinethiol

Cat. No. B1586264
CAS RN: 477859-71-5
M. Wt: 202.28 g/mol
InChI Key: ZRXJKQAUCSXMTF-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-pyrimidinethiol (4MP2T) is an organic compound that is used in a variety of scientific applications. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a wide range of potential uses.

Scientific Research Applications

Antileishmanial and Antimalarial Applications

Pyrazole-bearing compounds, which include 4-(4-Methylphenyl)-2-pyrimidinethiol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Synthesis of Hydrazine-Coupled Pyrazoles

4-(4-Methylphenyl)-2-pyrimidinethiol can be used in the synthesis of hydrazine-coupled pyrazoles . These pyrazoles have shown superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Molecular Docking Studies

The compound has been used in molecular docking studies to justify the better antileishmanial activity of certain compounds . This helps in understanding the interaction between the drug and its target, which is crucial in drug design and optimization.

Synthesis of Mephedrone (4-MMC)

4-(4-Methylphenyl)-2-pyrimidinethiol can be used in the synthesis of Mephedrone (4-MMC), a β-ketoamphetamine that falls under the category of synthetic cathinones . Mephedrone is known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Suzuki Cross-Coupling Reactions

In Suzuki Cross-Coupling reactions, organotrifluoroborates are used as potent boronic acid surrogates . 4-(4-Methylphenyl)-2-pyrimidinethiol, being a boronic acid surrogate, can be used in these reactions.

Research Chemical Resembling MDMA

Mephedrone (4-MMC), which can be synthesized from 4-(4-Methylphenyl)-2-pyrimidinethiol, was originally created as a research chemical resembling MDMA in 1929 . It gained popularity among individuals seeking recreational drug experiences between 2007 and 2009 .

properties

IUPAC Name

6-(4-methylphenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXJKQAUCSXMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363413
Record name 4-(4-methylphenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-2-pyrimidinethiol

CAS RN

477859-71-5
Record name 4-(4-methylphenyl)-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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